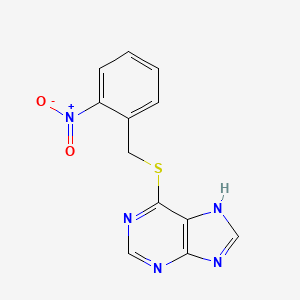

Purine, 6-(o-nitrobenzylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Purine, 6-(o-nitrobenzylthio)- is a useful research compound. Its molecular formula is C12H9N5O2S and its molecular weight is 287.3 g/mol. The purity is usually 95%.

The exact mass of the compound Purine, 6-(o-nitrobenzylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Purine, 6-(o-nitrobenzylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Purine, 6-(o-nitrobenzylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient purine ring facilitates SNAr reactions, particularly at the C2 and C8 positions. The 6-(o-nitrobenzylthio) substituent indirectly modulates reactivity by altering electron density:

-

Cyanation at C8 : Direct regioselective C-H cyanation occurs at the C8 position under sequential triflic anhydride activation and treatment with TMSCN (trimethylsilyl cyanide). For example, 6-benzylthiopurine derivatives undergo cyanation at C8 in 97% yield (Scheme 1) .

-

Halogenation : Diazotization reactions at C2 using tert-butyl nitrite (TBN) and halogen sources (e.g., SbBr₃ for bromination) yield 2-halo-6-(o-nitrobenzylthio)purines. These intermediates are critical for further functionalization .

Table 1: Representative SNAr Reactions

| Reaction Type | Conditions | Yield (%) | Position Modified | Reference |

|---|---|---|---|---|

| Cyanation | Triflic anhydride, TMSCN, RT | 97 | C8 | |

| Bromination | TBN, SbBr₃, CH₂Cl₂, 0°C | 85 | C2 |

Cross-Coupling Reactions

The sulfur atom in the 6-(o-nitrobenzylthio) group enables participation in transition-metal-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : The 6-iodopurine analogs (synthesized via SNAr iodination) show superior reactivity compared to chloro or bromo derivatives. For instance, Suzuki reactions with arylboronic acids afford 6-arylpurines in >80% yield (vs. 70% for chloro analogs) .

-

Negishi Coupling : 6-Iodopurines react efficiently with organozinc reagents, whereas chloro derivatives are unreactive under similar conditions .

Key Mechanistic Insight : The o-nitrobenzylthio group stabilizes transition states in metal-catalyzed reactions by coordinating to palladium or other catalysts .

Metabolic Transformations

In biochemical systems, 6-(o-nitrobenzylthio)purine derivatives undergo unique metabolic processing:

-

Phosphorylation : Toxoplasma gondii adenosine kinase phosphorylates the riboside form (NBMPR) to its monophosphate, a pathway absent in mammalian cells. This selectivity underpins its antitoxoplasmic activity .

-

Cleavage to Nucleobase : Enzymatic or acidic hydrolysis cleaves the glycosidic bond, releasing the free nucleobase (6-(o-nitrobenzylthio)purine) and ribose .

Table 2: Metabolic Pathways

| Process | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Phosphorylation | T. gondii adenosine kinase, ATP | NBMPR-monophosphate | |

| Glycosidic Cleavage | Acidic hydrolysis (HCl, 70°C) | 6-(o-nitrobenzylthio)purine |

Functionalization at the Thioether Group

The o-nitrobenzylthio moiety undergoes selective modifications:

-

Oxidation to Sulfone : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thioether to a sulfone, enhancing electrophilicity for subsequent SNAr reactions .

-

Alkylation/Reduction : The nitro group is reducible to an amine (e.g., using H₂/Pd-C), enabling further derivatization of the benzyl moiety .

Comparative Reactivity

The 6-(o-nitrobenzylthio) group enhances reactivity relative to other 6-substituents:

Propriétés

Numéro CAS |

5069-63-6 |

|---|---|

Formule moléculaire |

C12H9N5O2S |

Poids moléculaire |

287.3 g/mol |

Nom IUPAC |

6-[(2-nitrophenyl)methylsulfanyl]-7H-purine |

InChI |

InChI=1S/C12H9N5O2S/c18-17(19)9-4-2-1-3-8(9)5-20-12-10-11(14-6-13-10)15-7-16-12/h1-4,6-7H,5H2,(H,13,14,15,16) |

Clé InChI |

PKBWMRARESWCBX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |

Key on ui other cas no. |

5069-63-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.